4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
CAS No.: 1160249-68-2
Cat. No.: VC2551574
Molecular Formula: C15H12BrClO3
Molecular Weight: 355.61 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride - 1160249-68-2](/images/structure/VC2551574.png)
Specification
CAS No. | 1160249-68-2 |
---|---|
Molecular Formula | C15H12BrClO3 |
Molecular Weight | 355.61 g/mol |
IUPAC Name | 4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride |
Standard InChI | InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
Standard InChI Key | RWHRMUAPFIUZQQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is characterized by its complex molecular architecture featuring two aromatic rings connected by a benzyl ether linkage. The compound contains a bromine atom on one aromatic ring, while the other ring incorporates both methoxy and acyl chloride functional groups.
Basic Structural Information
The molecular formula of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is C15H12BrClO3, with a molecular weight of 355.61 g/mol. The structure consists of a 4-bromobenzyl group attached via an ether linkage to a 3-methoxybenzene ring that bears an acyl chloride group at the para position relative to the ether oxygen.
Physical and Chemical Properties
The compound is characterized by the following structural representations:
Property | Value |
---|---|
Molecular Formula | C15H12BrClO3 |
Molecular Weight | 355.61 g/mol |
SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br |
InChI | InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 |
InChIKey | RWHRMUAPFIUZQQ-UHFFFAOYSA-N |
The presence of the acyl chloride functionality makes this compound highly reactive toward nucleophiles, particularly in acylation reactions. The compound is expected to be moisture-sensitive due to the susceptibility of the acyl chloride group to hydrolysis, forming the corresponding carboxylic acid.
Identifiers and Nomenclature
Standard Identifiers
The compound is registered with various chemical databases and is associated with several identification codes:
Identifier Type | Value |
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CAS Registry Number | 1160249-68-2 |
PubChem Compound ID | 46779652 |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br |
Nomenclature
The IUPAC name for this compound is 4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride. Alternative names and synonyms include:
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4-[(4-BROMOBENZYL)OXY]-3-METHOXYBENZOYL CHLORIDE
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4-((4-Bromobenzyl)oxy)-3-methoxybenzoyl chloride
Synthesis and Preparation Methods
Key Reaction Conditions
The conversion of the carboxylic acid precursor to the acyl chloride form typically employs reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride ((COCl)2). The general reaction proceeds with the elimination of HCl and, in the case of SOCl2, also sulfur dioxide (SO2). These reactions are typically conducted under anhydrous conditions to prevent hydrolysis of both the reagents and the product acyl chloride.
Chemical Reactivity
Typical Reactions
As an acyl chloride, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride exhibits characteristic reactivity patterns:
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Nucleophilic Acyl Substitution: The compound readily undergoes nucleophilic attack at the carbonyl carbon, with displacement of the chloride leaving group. Common nucleophiles include:
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Alcohols (forming esters)
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Amines (forming amides)
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Water (forming carboxylic acids)
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Hydrides (forming aldehydes)
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Cross-Coupling Reactions: The presence of both halide groups (Br and Cl) makes this compound potentially suitable for various metal-catalyzed coupling reactions.
Reactivity of Functional Groups
The compound contains several functional groups with distinct reactivity profiles:
Functional Group | Reactivity |
---|---|
Acyl Chloride | Highly reactive toward nucleophiles; susceptible to hydrolysis |
Benzyl Ether | Moderately stable but can undergo cleavage under acidic conditions or hydrogenolysis |
Methoxy Group | Relatively inert under most conditions; can be cleaved by strong acids |
Aryl Bromide | Can participate in metal-catalyzed coupling reactions (Suzuki, Heck, etc.) |
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is limited in the available literature, the compound would typically exhibit characteristic spectral features:
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IR Spectroscopy: Expected to show:
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Strong C=O stretching absorption around 1760-1800 cm⁻¹ (characteristic of acyl chlorides)
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C-O stretching vibrations (ether and methoxy groups) around 1200-1300 cm⁻¹
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Aromatic C=C stretching around 1600 cm⁻¹
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C-Br stretching around 550-650 cm⁻¹
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NMR Spectroscopy:
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¹H NMR would show signals for the methoxy protons (singlet, ~3.9 ppm), benzyl CH₂ protons (singlet, ~5.0 ppm), and aromatic protons (complex pattern, 6.8-7.8 ppm)
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¹³C NMR would display a characteristic downfield signal for the acyl chloride carbon (~168-170 ppm)
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Chromatographic Behavior
The compound is likely amenable to analysis by various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry for identification purposes.
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